Pyridine, 4-(methylthio)-3-nitro-
CAS No.:
Cat. No.: VC18360494
Molecular Formula: C6H6N2O2S
Molecular Weight: 170.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6N2O2S |
|---|---|
| Molecular Weight | 170.19 g/mol |
| IUPAC Name | 4-methylsulfanyl-3-nitropyridine |
| Standard InChI | InChI=1S/C6H6N2O2S/c1-11-6-2-3-7-4-5(6)8(9)10/h2-4H,1H3 |
| Standard InChI Key | UEYHYFBMVUCSQM-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=C(C=NC=C1)[N+](=O)[O-] |
Introduction
Chemical Identity and Physicochemical Properties
Structural and Molecular Characteristics
Pyridine, 4-(methylthio)-3-nitro- (C₆H₆N₂O₂S) features a pyridine ring substituted with a nitro group (-NO₂) at the 3-position and a methylthio group (-SCH₃) at the 4-position (Figure 1). The nitro group induces significant electron deficiency, while the methylthio moiety enhances solubility in organic solvents. Key physicochemical properties include:
The compound’s insolubility in water is attributed to its hydrophobic methylthio group, while its moderate pKa suggests weak acidity at the pyridine nitrogen .
Synthesis and Functionalization
Primary Synthetic Routes
The synthesis of 4-(methylthio)-3-nitropyridine typically involves nitration and substitution reactions. A notable method from patent CN114315706A involves:
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Nitration of 4-Methoxypyridine: Reaction with fuming nitric acid in concentrated sulfuric acid yields 4-methoxy-3-nitropyridine .
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Methoxyl-to-Methylthio Substitution: Treatment with methylthiolate or thiomethylating agents (e.g., NaSCH₃) replaces the methoxy group with a methylthio group .
This two-step process achieves a total yield of 66–75%, with purity exceeding 99% after recrystallization . Alternative routes include direct nitration of 4-(methylthio)pyridine, though this method risks over-nitration and requires stringent temperature control .
Functionalization Pathways
The nitro group facilitates reduction to amines, enabling further derivatization:
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Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, yielding 4-(methylthio)-3-aminopyridine, a precursor for heterocyclic compounds .
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Nucleophilic Aromatic Substitution: The electron-deficient pyridine ring allows substitution at the 2- or 6-position with amines, alkoxides, or thiols .
Applications in Pharmaceutical Chemistry
Kinase Inhibitor Development
Pyridine, 4-(methylthio)-3-nitro- is a key intermediate in synthesizing isothiazolo[4,3-b]pyridines, which exhibit potent inhibition of cyclin G-associated kinase (GAK) . For example, oxidative cyclization of thioamide derivatives derived from this compound produced inhibitors with IC₅₀ values <100 nM .
ACAT Inhibitors
The compound’s derivatives are explored for atherosclerosis treatment. Patent CA2200981A1 discloses urea derivatives of 4-(methylthio)-3-nitropyridine that inhibit ACAT, reducing cholesterol esterification in macrophages . These compounds demonstrated 80–90% inhibition at 10 µM concentrations in vitro .
Recent Advances and Future Directions
Green Synthesis Methods
Recent efforts focus on replacing traditional nitrating agents (e.g., HNO₃/H₂SO₄) with ionic liquids or biocatalysts to improve selectivity and reduce waste . For instance, enzymatic nitration using nitroreductases achieved 40–50% yields with minimal byproducts .
Computational Studies
DFT calculations predict that the methylthio group’s electron-donating effect stabilizes the nitro group’s resonance structures, enhancing reactivity toward electrophiles . These insights guide the design of targeted derivatives for drug discovery.
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